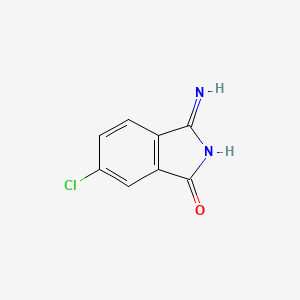

6-chloro-3-imino-2H-isoindol-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

6-chloro-3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) |

InChI Key |

KLICXIFDRLZSGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC2=N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 6 Chloro 3 Imino 2h Isoindol 1 One

Stereochemical and Tautomeric Considerations of the Iminoisoindolone System

The iminoisoindolone core of 6-chloro-3-imino-2H-isoindol-1-one presents interesting tautomeric possibilities. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In this system, the primary tautomeric equilibrium is between the imino form (this compound) and the amino form (6-chloro-3-amino-1H-isoindol-1-one).

The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. The chlorine atom at the 6-position, being an electron-withdrawing group, can influence the electron density distribution within the heterocyclic ring system and thereby affect the tautomeric preference. The presence of both N-H and C=O groups allows for the formation of strong intermolecular hydrogen bonds, which can further stabilize the crystal lattice.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to elucidate the structure of this compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The aromatic protons on the benzene (B151609) ring are expected to appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants would be indicative of a 1,2,4-trisubstituted benzene ring. The protons of the N-H groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The imino carbon (C=N) would also appear in the downfield region. The chlorinated carbon and the other aromatic carbons would have characteristic chemical shifts influenced by the substituent effects.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.

FTIR: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam ring would be observed, typically around 1680-1720 cm⁻¹. The C=N stretching vibration of the imino group would likely appear in the region of 1640-1690 cm⁻¹. The N-H stretching vibrations would give rise to one or more bands in the range of 3200-3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be useful in identifying the key functional groups. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov

MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, which for this compound is C₈H₅ClN₂O. nih.gov The calculated exact mass is 180.0090 g/mol . nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are sensitive to the substitution pattern and the tautomeric form present in the solution. For related chloro-oxindole isomers, UV-Vis spectroscopy has been shown to be a reliable method for stereochemical assignment. researchgate.net

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound may not be publicly available, analysis of related structures provides valuable insights.

For instance, the crystal structure of a related compound, 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, reveals a nearly planar molecular conformation. nih.gov In the crystal lattice of this related molecule, strong N-H···N and weak C-H···O hydrogen bonds are observed, which link the molecules together. nih.gov Aromatic π-π stacking interactions also contribute to the stability of the crystal structure, with centroid-centroid distances in the range of 3.650 to 3.960 Å. nih.gov It is highly probable that this compound would also exhibit similar intermolecular interactions, such as hydrogen bonding involving the imino and lactam groups, leading to the formation of supramolecular assemblies.

A search for the specific crystal structure of this compound did not yield a direct result. However, the crystallographic data for a related chloro-substituted heterocyclic compound is presented below to illustrate the type of information that can be obtained.

Table 1: Crystallographic Data for a Related Chloro-Substituted Heterocyclic Compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₇ClN₂O₂S |

| Molecular Weight | 278.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.494 (8) |

| b (Å) | 7.350 (5) |

| c (Å) | 25.013 (15) |

| β (°) | 98.156 (12) |

| Volume (ų) | 2274 (3) |

| Z | 8 |

Determination of Crystal System, Space Group, and Unit Cell Parameters

No published data available.

Elucidation of Molecular Conformation and Planarity in the Solid State

No published data available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published data available.

Synthetic Methodologies for 6 Chloro 3 Imino 2h Isoindol 1 One and Its Derivatives

Strategies for Constructing the Iminoisoindolone Core

The fundamental challenge in synthesizing 6-chloro-3-imino-2H-isoindol-1-one lies in the efficient construction of the bicyclic iminoisoindolone core. Various strategies have been developed to achieve this, primarily revolving around the use of phthalic acid derivatives and subsequent cyclization reactions.

Routes Utilizing Phthalic Anhydride (B1165640) Precursors and Related Compounds

Phthalic anhydrides are versatile and widely used starting materials for the synthesis of isoindoline-1,3-diones, which are closely related to iminoisoindolones. nih.govgsconlinepress.com The reaction of phthalic anhydride with primary amines is a common method to produce N-substituted phthalimides. sphinxsai.comzenodo.org This reaction typically proceeds through an intermediate phthalmic acid, which then undergoes cyclodehydration to form the imide ring. zenodo.org While this method directly yields phthalimides (isoindoline-1,3-diones), modifications are necessary to obtain the desired 3-imino functionality.

One approach involves the reaction of phthalic anhydride with a nitrogen source that can provide the imino group. For instance, reaction with urea (B33335) or its derivatives can lead to the formation of the iminoisoindolone structure. zenodo.org Another strategy involves the conversion of one of the carbonyl groups of a pre-formed phthalimide (B116566) into an imine.

The reactivity of phthalic anhydride and its analogs towards various amines has been extensively studied. researchgate.netresearchgate.net Short reaction times often lead to the formation of N-substituted cyclic imides, while prolonged heating can result in further cyclization reactions, depending on the substrates. researchgate.net

Condensation Reactions Involving Amines and Other Nucleophiles

Condensation reactions are a cornerstone in the synthesis of the iminoisoindolone core. A prevalent method involves the reaction of o-phthalaldehyde (B127526) with primary amines, which leads to the formation of isoindolin-1-ones. clockss.org This approach can be adapted to synthesize iminoisoindolones by using appropriate nitrogen-containing nucleophiles.

The synthesis of isoindolin-1-ones can also be achieved through the treatment of isobenzofuran-1(3H)-ones with primary amines. nih.gov Furthermore, the reaction of 2-carboxybenzaldehyde (B143210) with amines, often in the presence of a reducing agent, can yield N-substituted isoindolinones. organic-chemistry.org The versatility of these condensation reactions allows for the introduction of a wide variety of substituents on the nitrogen atom of the isoindolone ring.

Table 1: Examples of Condensation Reactions for Isoindolinone Synthesis

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| o-Phthalaldehyde | Primary Amines | Isoindolin-1-ones | clockss.org |

| Isobenzofuran-1(3H)-ones | Primary Amines | Isoindolin-1-ones | nih.gov |

| 2-Carboxybenzaldehyde | Amines | N-substituted Isoindolinones | organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions offer a powerful and often regioselective route to the iminoisoindolone core. organic-chemistry.org These methods typically involve the formation of a key bond in the final step to construct the heterocyclic ring.

Palladium-catalyzed intramolecular cyclization of alkynes and imines has been demonstrated as a novel method for indole (B1671886) synthesis, and similar principles can be applied to the synthesis of isoindolone derivatives. organic-chemistry.org Another approach involves the intramolecular C-N coupling of benzylic C-H bonds with amide N-H bonds, which has been shown to produce isoindolinones in excellent yields. researchgate.net Furthermore, acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly yield isoindolines. organic-chemistry.org

Deep-seated rearrangement reactions have also been observed during certain synthetic sequences, sometimes leading to unexpected but valuable core structures. nih.gov The strategic use of these rearrangements can provide access to complex molecular architectures.

Regioselective Introduction of the Chloro and Imino Functionalities

The synthesis of the specific target molecule, this compound, requires the precise and controlled introduction of both the chlorine atom at the 6-position and the imino group at the 3-position.

Regioselective synthesis is a critical aspect of modern organic chemistry, allowing for the specific placement of functional groups on a molecule. nih.govrsc.orgnih.gov In the context of the target molecule, this can be achieved by starting with a pre-functionalized precursor, such as a 4-chlorophthalic acid derivative. The subsequent cyclization reactions would then yield the desired 6-chloro-substituted isoindolone core. For instance, the synthesis of 6-nitroindole (B147325) derivatives has been achieved with high regioselectivity from enaminones and nitroaromatic compounds. rsc.org

The introduction of the imino group can be accomplished through several methods. One common strategy is the reaction of a corresponding lactone or dicarbonyl precursor with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine, under conditions that favor imine formation over complete hydrolysis. Another approach is the direct conversion of a carbonyl group in a pre-existing isoindolinone to an imine using specific reagents. The synthesis of substituted iminopyridines has been achieved through a one-pot, three-component reaction, highlighting the feasibility of direct imine formation. bas.bg

One-Pot and Cascade Reaction Sequences in Iminoisoindolone Synthesis

One-pot and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules like iminoisoindolones. nih.govru.nl These strategies involve multiple bond-forming events in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

An example of a one-pot synthesis is the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde to produce isoindolin-1-ones. clockss.org This method allows for the direct use of nitro compounds as the nitrogen source. Similarly, one-pot procedures have been developed for the synthesis of polycyclic isoindolines using an isoindole umpolung strategy. nih.gov Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, have also been employed in the synthesis of isoindolin-1-ones. researchgate.net These reactions can be promoted by simple and environmentally benign reagents. researchgate.net

Table 2: Comparison of One-Pot Synthesis Strategies

| Reaction Type | Key Features | Reference |

| Indium-mediated reductive condensation | One-pot synthesis from nitroarenes and o-phthalaldehyde. | clockss.org |

| Isoindole umpolung | One-pot synthesis of polycyclic isoindolines. | nih.gov |

| Base-promoted cascade reactions | Synthesis of substituted isoindolin-1-ones using a cheap and benign base. | researchgate.net |

Exploration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. youtube.comyoutube.com In the synthesis of iminoisoindolones, several green chemistry approaches are being explored.

The use of ultrasound irradiation has been shown to be a green protocol for the one-pot synthesis of 3-substituted-isoindolin-1-ones, offering higher yields, shorter reaction times, and milder conditions compared to conventional heating. nih.gov Indium-mediated reactions are also considered to be in line with green chemistry principles due to the reduced toxicity of indium compared to other metals. clockss.org

Furthermore, the development of catalyst-free reactions, such as the one-pot synthesis of substituted iminopyridines at room temperature, represents a significant step towards more sustainable chemical processes. bas.bg The use of water or other environmentally benign solvents, as well as the development of reusable catalysts, are also key areas of research in the green synthesis of these important heterocyclic compounds. rsc.orgrsc.org The direct synthesis of imines from amines using transition metal catalysis is another area that aligns with green chemistry principles by avoiding the separate preparation of aldehydes. rsc.org

Ultrasound-Assisted Synthetic Approaches

The application of ultrasonic irradiation in chemical synthesis has emerged as a powerful tool for promoting reactions, often leading to higher yields, shorter reaction times, and increased product purity. nih.gov This green synthetic technique has been successfully applied to the formation of various heterocyclic compounds, including derivatives of isoindolin-1-one (B1195906). nih.govnanobioletters.com The underlying principle of ultrasound-assisted synthesis lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This phenomenon generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical reactions.

In the context of isoindolin-1-one derivatives, ultrasound has been effectively used to synthesize 3-hydroxyisoindolin-1-ones from the reaction of (Z)-3-alkylideneisobenzofuran-1(3H)-ones with primary amines. nih.gov This method is characterized by its operational simplicity, broad substrate scope, and high efficiency. nih.gov The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326), and irradiated in an ultrasonic bath at a controlled temperature. nih.gov The use of ultrasound facilitates the reaction, leading to the desired products in good yields within a remarkably short period. nih.gov

A key advantage of this methodology is its scalability, as it can be employed for the production of multigram quantities of isoindolin-1-ones, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.gov The following table summarizes the ultrasound-assisted synthesis of various 3-hydroxyisoindolin-1-one derivatives. nih.gov

Table 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-one Derivatives nih.gov

| Entry | (Z)-3-Alkylideneisobenzofuran-1(3H)-one | Primary Amine | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Benzylideneisobenzofuran-1(3H)-one | Benzylamine | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 30 | 85 |

| 2 | 3-Benzylideneisobenzofuran-1(3H)-one | 4-Methoxybenzylamine | 3-Hydroxy-2-(4-methoxybenzyl)-3-phenylisoindolin-1-one | 30 | 88 |

| 3 | 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one | Benzylamine | 2-Benzyl-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one | 30 | 82 |

Reaction conditions: Substrate (0.5 mmol), amine (1.0 mmol), isopropanol (2 mL), 50 °C, ultrasonic irradiation.

Metal-Free Catalysis and Environmentally Benign Reagents

The development of metal-free catalytic systems and the use of environmentally benign reagents represent another significant stride in the sustainable synthesis of heterocyclic compounds like isoindolinones. rsc.org These methods circumvent the need for often toxic and expensive transition-metal catalysts, thereby reducing environmental impact and simplifying product purification. researchgate.net

The use of water as a solvent in organic reactions is another hallmark of green chemistry. nih.gov Lewis acid-promoted 1,3-dipolar cycloaddition reactions of α-hydrazonyl chlorides with alkenes in water have been reported, showcasing an environmentally benign route to pyrazole (B372694) derivatives. nih.gov Such principles can be extended to the synthesis of other nitrogen-containing heterocycles.

The following table presents data from the organocatalytic synthesis of isoindolinone derivatives, highlighting the effectiveness of this metal-free approach. rsc.org

Table 2: Metal-Free Organocatalytic Synthesis of Isoindolinone Derivatives rsc.org

| Entry | 2-Cyanobenzaldehyde | α,β-Unsaturated Ketone/Ester | Product | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Cyanobenzaldehyde | Methyl vinyl ketone | 2-Methyl-3-acetylisoindolin-1-one | Ethanol/Water | 92 |

| 2 | 2-Cyanobenzaldehyde | Ethyl acrylate | Ethyl 1-oxo-2,3-dihydro-1H-isoindole-3-carboxylate | Ethanol/Water | 85 |

| 3 | 4-Chloro-2-cyanobenzaldehyde | Methyl vinyl ketone | 6-Chloro-2-methyl-3-acetylisoindolin-1-one | Ethanol/Water | 88 |

Reaction conditions: Substrates reacted in the presence of a catalytic amount of fluorous phosphine (B1218219) at room temperature.

These advancements in synthetic methodologies underscore a paradigm shift in modern organic chemistry, where the principles of green chemistry are increasingly integral to the design of efficient and sustainable synthetic routes for valuable chemical compounds.

Chemical Reactivity and Derivatization of 6 Chloro 3 Imino 2h Isoindol 1 One

Functionalization at the Imino Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The imino nitrogen atom in 6-chloro-3-imino-2H-isoindol-1-one is a primary site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups at the imino nitrogen can be achieved using various alkylating agents. For instance, reactions with alkyl halides in the presence of a base can lead to the corresponding N-alkylated products. organic-chemistry.orgrsc.org The use of ionic liquids can facilitate highly regioselective N-substitution of similar heterocyclic systems. The reaction of N-acidic heterocyclic compounds with alkyl halides in the presence of potassium hydroxide (B78521) as a base is a convenient and efficient method for N-alkylation. organic-chemistry.org

N-Acylation: Acylation of the imino nitrogen introduces an acyl group, which can modulate the electronic properties and steric environment of the molecule. This can be accomplished using acyl chlorides or anhydrides.

These functionalization reactions at the imino nitrogen are crucial for building molecular complexity and are often the initial steps in the synthesis of more elaborate derivatives. The resulting N-substituted products can serve as key intermediates for further transformations.

Transformations Involving the Carbonyl Moiety

The carbonyl group at the 1-position of the isoindolone ring is another key reactive center. Its electrophilic nature allows for a variety of nucleophilic addition and condensation reactions. While specific examples for this compound are not extensively detailed in the provided search results, general reactions of the carbonyl group in similar heterocyclic systems include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using appropriate reducing agents, leading to the formation of the corresponding alcohol derivative.

Condensation Reactions: Reaction with hydrazines can lead to the formation of hydrazones, which can be further cyclized to generate fused heterocyclic systems. researchgate.net

Transformations of the carbonyl group significantly alter the structure and properties of the parent molecule, providing access to a different class of derivatives.

Reactivity of the Chlorinated Aromatic Ring (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The chlorine atom on the aromatic ring of this compound is a handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring in this compound is activated towards nucleophilic attack by the electron-withdrawing effects of the imino and carbonyl groups. wikipedia.orgmasterorganicchemistry.compressbooks.pub This allows for the displacement of the chloride by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. masterorganicchemistry.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net The chloro-substituent on the aromatic ring can participate in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netmdpi.commdpi.com These reactions typically involve a palladium catalyst, a base, and a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). mdpi.commdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Similar Heterocyclic Scaffolds

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted isoindolone |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted isoindolone |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted isoindolone |

These reactions are highly valuable for the synthesis of complex molecules with tailored electronic and photophysical properties.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Framework

The this compound core can be used as a building block for the construction of more complex, fused heterocyclic systems. researchgate.netlongdom.orgresearchgate.net These reactions often involve the participation of the imino and carbonyl functionalities. For instance, reaction with binucleophiles can lead to the formation of new rings fused to the isoindolone core. mdpi.com

One common strategy involves the initial functionalization of the imino or carbonyl group, followed by an intramolecular cyclization. For example, the reaction with hydrazine (B178648) hydrate (B1144303) can form a hydrazinyl intermediate, which can then be cyclized with various reagents to afford fused pyrazole (B372694) or other heterocyclic systems. researchgate.netresearchgate.net

The synthesis of these fused systems is of significant interest as it leads to novel molecular architectures with potential applications in materials science and medicinal chemistry.

Stereoselective Syntheses of Advanced Derivatives

The creation of chiral centers in a controlled manner is a key aspect of modern organic synthesis. While specific examples for the stereoselective synthesis of derivatives directly from this compound were not found, general principles of stereoselective synthesis can be applied to this scaffold. rsc.orgnih.govrsc.org

For instance, if a prochiral center is introduced through derivatization, subsequent reactions can be carried out using chiral catalysts or reagents to induce stereoselectivity. Asymmetric versions of the reactions described above, such as asymmetric alkylation or asymmetric cross-coupling, could be employed to generate enantiomerically enriched products. The development of stereoselective methods for the derivatization of the this compound framework would significantly enhance its utility in the synthesis of chiral molecules.

Theoretical and Computational Investigations of 6 Chloro 3 Imino 2h Isoindol 1 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT would be employed to perform a geometry optimization of 6-chloro-3-imino-2H-isoindol-1-one, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure, detailing the distribution of electron density and providing insights into the molecule's polarity and reactive sites. While specific DFT studies on this compound are not found in the provided search results, studies on related molecules like 2-chloro-1H-isoindole-1,3(2H)-dione have utilized DFT methods such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. nih.govmdpi.com

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. For a molecule like this compound, ab initio calculations would offer a benchmark for the results obtained from DFT and provide a more detailed understanding of electron correlation effects. Although the search results mention ab initio methods in the context of other molecules, specific high-level electronic structure determinations for this compound are not available. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. While specific HOMO-LUMO energy values for this compound are not present in the search results, theoretical investigations on similar structures often include such analyses to predict their electronic behavior.

Interactive Data Table: Illustrative HOMO-LUMO Data for a Hypothetical Molecule

Since specific data for this compound is unavailable, the following table illustrates how such data would be presented.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Evaluation of Intrinsic Molecular Stability and Strain Energy

The intrinsic stability of a molecule can be assessed by calculating its heat of formation and strain energy. Computational methods allow for the determination of these thermodynamic properties. For this compound, this would involve comparing its calculated energy to that of a strain-free reference compound. This information is valuable for understanding its potential for decomposition or rearrangement. No specific calculations on the molecular stability or strain energy of this compound were found in the search results.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predictions are highly valuable for the interpretation of experimental spectra and for the structural characterization of the compound. For this compound, a theoretical vibrational analysis would provide a predicted spectrum that could be compared with experimental data to confirm its structure. Studies on the related compound 2-chloro-1H-isoindole-1,3(2H)-dione have demonstrated the use of DFT for calculating vibrational frequencies. nih.govmdpi.com

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for a Hypothetical Molecule

The table below is an example of how predicted vibrational frequencies and their assignments would be displayed.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 |

| C=O Stretch | 1750 |

| C=N Stretch | 1680 |

| Aromatic C-H Stretch | 3100 |

| C-Cl Stretch | 750 |

Advanced Materials and Non Biological Applications of 6 Chloro 3 Imino 2h Isoindol 1 One Derivatives

Development as Luminophores and Fluorescent Probes

There is no available scientific literature detailing the development of 6-chloro-3-imino-2H-isoindol-1-one derivatives as luminophores or fluorescent probes. Consequently, data on their photophysical properties, such as absorption, emission spectra, and fluorescence quantum yields, are not available. The study of Excited-State Intramolecular Proton Transfer (ESIPT) is a key aspect of developing novel fluorescent materials, as this mechanism can lead to desirable properties like large Stokes shifts. rsc.orgmdpi.com However, investigations into the ESIPT mechanisms of this compound have not been reported. Similarly, its potential in Organic Light-Emitting Diode (OLED) technologies remains unexplored in the current body of scientific work.

Precursors for Electrically Conductive Polymers

The potential of this compound as a monomer or precursor for the synthesis of electrically conductive polymers has not been investigated in any published research. The development of new conductive polymers often relies on the functionalization of aromatic and heterocyclic core structures, but the specific utility of this compound in that context is unknown.

Role in Advanced Dye Chemistry

While the broader family of isoindolinones is significant in the field of pigments and dyes, the specific role and applications of this compound in advanced dye chemistry are not documented. Research into its synthesis and performance as a dye, including properties like photostability, color strength, and interactions with various substrates, is currently absent from the scientific record.

Conclusion and Future Research Perspectives for 6 Chloro 3 Imino 2h Isoindol 1 One

Synthesis of Current Academic Understanding and Key Findings

The chemical compound 6-chloro-3-imino-2H-isoindol-1-one belongs to the class of iminoisoindolinones, a group of heterocyclic compounds that have garnered interest in synthetic and medicinal chemistry. While specific research on the 6-chloro substituted variant is limited in publicly available literature, the core 3-iminoisoindolin-1-one structure is recognized as a valuable scaffold.

Current understanding of this class of compounds is largely centered on their synthesis. General methods for preparing the 3-iminoisoindolin-1-one core have been established. One notable approach involves the reaction of phthalonitriles with N,N-diethylhydroxylamine, where the solvent choice dramatically influences the reaction outcome. For instance, refluxing substituted phthalonitriles in chloroform (B151607) can yield 3-iminoisoindolin-1-ones. researchgate.net Specifically, the synthesis of chloro-substituted analogues, such as those derived from 3,4-dichlorobenzonitrile, has been documented, suggesting a potential pathway to this compound. researchgate.net

Another synthetic strategy employs the electroreductive cyclization of N-cyano-2-halobenzamides. This method provides a route to a variety of 3-iminoisoindolin-1-ones. researchgate.net Additionally, the synthesis of the broader isoindolin-1-one (B1195906) class has been achieved through a one-pot reductive condensation of nitroarenes with o-phthalaldehyde (B127526), mediated by indium. biointerfaceresearch.com

The biological significance of the isoindolinone skeleton is well-documented, with derivatives exhibiting a wide range of activities. biointerfaceresearch.comnih.govdartmouth.edu Halogenated organic compounds, in general, are known to possess diverse biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov This suggests that the chlorine substituent on the this compound molecule could be a key feature for potential biological applications. However, specific studies on the biological profile of this compound are not extensively reported.

Identification of Remaining Challenges and Emerging Opportunities in Iminoisoindolone Chemistry

The chemistry of iminoisoindolones, including this compound, presents both challenges and opportunities for researchers.

Remaining Challenges:

Synthesis and Functionalization: While general synthetic methods exist, the development of highly efficient, regioselective, and stereoselective syntheses for specifically substituted iminoisoindolones remains a challenge. The functionalization of the core structure, particularly at the imino and lactam nitrogen atoms, requires further exploration to generate diverse compound libraries for screening.

Limited Characterization Data: For many iminoisoindolone derivatives, including the 6-chloro variant, comprehensive spectroscopic and crystallographic data is scarce in the public domain. This lack of detailed characterization hinders a deeper understanding of their structure-property relationships.

Understanding of Biological Mechanisms: The precise mechanisms of action for biologically active iminoisoindolones are often not fully elucidated. Identifying the specific cellular targets and pathways is crucial for their development as therapeutic agents.

Emerging Opportunities:

Medicinal Chemistry Scaffolds: The iminoisoindolone core represents a promising scaffold for the design of novel therapeutic agents. The presence of multiple functional groups allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The exploration of chloro-substituted derivatives like this compound could lead to the discovery of new drug candidates. researchgate.netnih.gov

Materials Science Applications: The planar structure and potential for π-π stacking interactions in iminoisoindolone systems make them interesting candidates for applications in materials science, such as in the development of organic semiconductors or pigments.

Catalysis: The nitrogen-rich core of iminoisoindolones could be utilized in the design of novel ligands for catalysis, although this area remains largely unexplored.

Prospective Directions for Future Academic and Applied Research on this compound

Future research on this compound is poised to build upon the foundational knowledge of the broader iminoisoindolone class and delve into the specific properties conferred by the chloro-substitution.

Future Academic Research:

Development of Novel Synthetic Routes: A key focus will be the development of efficient and scalable synthetic methods specifically for this compound. This could involve optimizing existing methods or exploring new catalytic approaches.

In-depth Physicochemical Characterization: Comprehensive spectroscopic (NMR, IR, MS) and crystallographic studies are needed to fully characterize the molecule's structure and electronic properties.

Exploration of Reactivity: Systematic studies on the reactivity of the imino and lactam functionalities will be crucial for its use as a versatile building block in the synthesis of more complex molecules.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecule's geometry, electronic structure, and reactivity, guiding experimental efforts.

Future Applied Research:

Biological Screening: A primary avenue for applied research will be the systematic evaluation of this compound and its derivatives for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of the chlorine atom makes it a particularly interesting candidate for such studies. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, extensive SAR studies will be necessary to understand how modifications to the core structure affect biological activity. This will involve the synthesis and testing of a library of related compounds.

Development as a Chemical Probe: If a specific biological target is identified, this compound could be developed as a chemical probe to study cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.